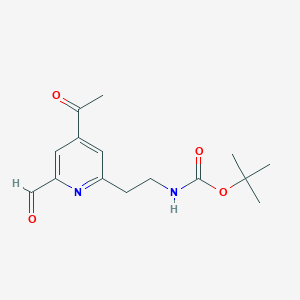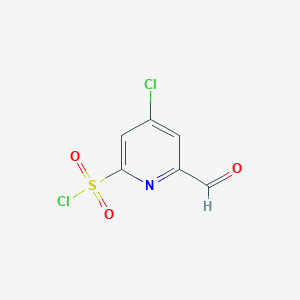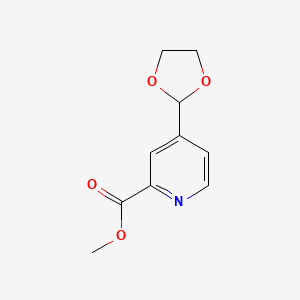
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with a dioxolane ring and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate typically involves the reaction of 4-pyridinecarboxylic acid with 1,3-dioxolane in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as toluene, with the reaction being carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane ring and pyridine moiety contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
Comparison: Methyl 4-(1,3-dioxolan-2-YL)pyridine-2-carboxylate is unique due to the presence of both the dioxolane ring and the carboxylate ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
methyl 4-(1,3-dioxolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-13-9(12)8-6-7(2-3-11-8)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
BNTSQUGSUSSRAB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=CC(=C1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


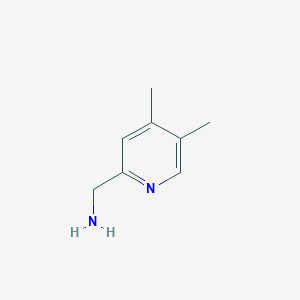
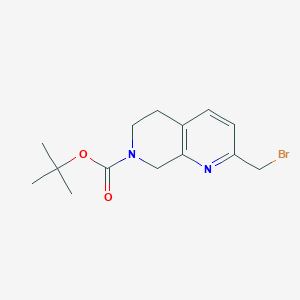
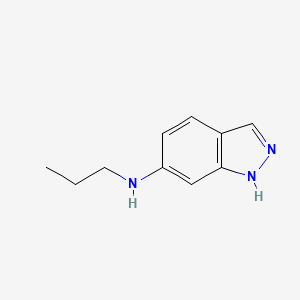

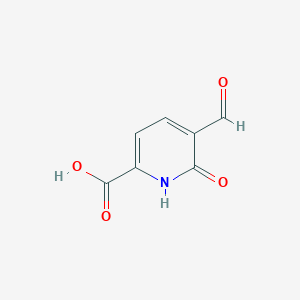
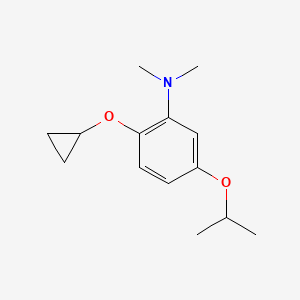

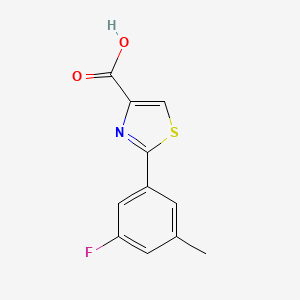
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)

